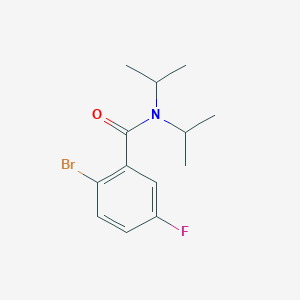

2-bromo-5-fluoro-N,N-diisopropylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-fluoro-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFNO/c1-8(2)16(9(3)4)13(17)11-7-10(15)5-6-12(11)14/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHRWTNPRMQUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650505 | |

| Record name | 2-Bromo-5-fluoro-N,N-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-15-4 | |

| Record name | 2-Bromo-5-fluoro-N,N-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-bromo-5-fluoro-N,N-diisopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-5-fluoro-N,N-diisopropylbenzamide is a synthetic intermediate with growing importance in the fields of medicinal chemistry and drug discovery. Its utility lies in its unique substitution pattern on the benzene ring, featuring a bromine atom, a fluorine atom, and a diisopropylamido group. This arrangement provides a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The bromine atom can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The fluorine atom can enhance metabolic stability and binding affinity of the final compound. The N,N-diisopropylamido group can influence solubility and pharmacokinetic properties. This guide provides a comprehensive overview of a reliable and efficient synthesis route for this valuable building block, including a detailed experimental protocol, mechanistic insights, and safety considerations.

Synthesis Strategy: A Two-Step, One-Pot Approach

The most common and efficient method for the synthesis of this compound involves a two-step, one-pot reaction starting from 2-bromo-5-fluorobenzoic acid. This strategy is predicated on the conversion of the carboxylic acid into a more reactive acyl chloride intermediate, which then readily undergoes nucleophilic acyl substitution with N,N-diisopropylamine to form the desired amide. This approach is widely favored for its high yields and operational simplicity.

The overall transformation can be depicted as follows:

Caption: Overall two-step synthesis of the target compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 10.0 g | 45.66 |

| Thionyl chloride | SOCl₂ | 118.97 | 5.0 mL (8.2 g) | 68.9 |

| N,N-diisopropylamine | C₆H₁₅N | 101.19 | 13.0 mL (9.3 g) | 91.9 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 150 mL | - |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |

| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 2-bromo-5-fluorobenzoic acid (10.0 g, 45.66 mmol) in anhydrous dichloromethane (100 mL).

-

Acyl Chloride Formation: To the stirred suspension, add thionyl chloride (5.0 mL, 68.9 mmol) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops) can be added to accelerate the reaction.

-

Reaction Monitoring (Acyl Chloride Formation): Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. The completion of this step is indicated by the formation of a clear solution.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood.

-

Amidation: Re-dissolve the crude 2-bromo-5-fluorobenzoyl chloride in anhydrous dichloromethane (50 mL). In a separate flask, prepare a solution of N,N-diisopropylamine (13.0 mL, 91.9 mmol) in anhydrous dichloromethane (50 mL).

-

Addition of Amine: Cool the acyl chloride solution to 0 °C using an ice bath. Add the N,N-diisopropylamine solution dropwise to the stirred acyl chloride solution over a period of 30 minutes. An exothermic reaction will occur, and a precipitate of diisopropylammonium chloride will form.

-

Reaction Monitoring (Amidation): After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). The acidic wash removes any unreacted diisopropylamine, and the basic wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed to yield the pure this compound as a solid.

Mechanistic Insights

The synthesis proceeds through a well-established two-step mechanism:

Caption: Reaction mechanism for the two-step synthesis.

Step 1: Formation of 2-bromo-5-fluorobenzoyl chloride: The carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of a catalytic amount of DMF can accelerate this step by forming a more reactive Vilsmeier reagent in situ.

Step 2: Amidation: The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic nitrogen atom of N,N-diisopropylamine. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion and a proton (which is neutralized by a second equivalent of the amine base) to yield the stable amide product.[1]

Safety and Handling

-

Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood.

-

N,N-diisopropylamine is a flammable and corrosive liquid. It should be handled with care, avoiding contact with skin and eyes.

-

The reaction is exothermic, particularly during the addition of the amine. Proper temperature control is essential to avoid side reactions and ensure safety.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the diisopropyl and bromofluorophenyl groups.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the amide carbonyl group (C=O) typically in the region of 1630-1680 cm⁻¹.

-

Melting Point: A sharp melting point range for the purified solid product is an indicator of high purity.

Conclusion

The synthesis of this compound from 2-bromo-5-fluorobenzoic acid via the acyl chloride intermediate is a robust and efficient method suitable for laboratory-scale production. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable building block for their drug discovery and development programs. The versatility of this compound as a synthetic intermediate ensures its continued importance in the pursuit of novel and effective therapeutic agents.

References

-

Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(35), 29474-29484. Available at: [Link]

-

ChemWhat. This compound CAS#: 951884-15-4. Available at: [Link]

-

MDPI. N-(diisopropylphosphanyl)benzamide. Available at: [Link]

-

PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

-

LibreTexts Chemistry. Chemistry of Amides. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-5-fluoro-N,N-diisopropylbenzamide

Introduction

Benzamide derivatives are a cornerstone in modern medicinal chemistry, exhibiting a vast spectrum of pharmacological activities.[1] The journey from a synthesized molecule to a potential drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These characteristics—spanning structural integrity, purity, thermal behavior, lipophilicity, and solubility—govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound. This guide provides a comprehensive technical overview of 2-bromo-5-fluoro-N,N-diisopropylbenzamide, a halogenated benzamide derivative of interest in contemporary drug discovery programs.

While specific experimental data for this compound is not extensively available in public literature, this document serves as a robust framework for its characterization. It outlines the foundational physicochemical data, details the requisite experimental protocols for determining unknown parameters, and emphasizes the principles of analytical method validation to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.

Core Physicochemical Data

The foundational identifiers and molecular properties of this compound have been established and are summarized in the table below. These data form the basis for all subsequent analytical work.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 951884-15-4 | [2] |

| Molecular Formula | C₁₃H₁₇BrFNO | [2] |

| Molecular Weight | 302.19 g/mol | [2] |

| Canonical SMILES | CC(C)N(C(=O)C1=CC(=C(C=C1)F)Br)C(C)C | N/A |

Experimental Protocols for Determination of Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Thermal Properties: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol:

-

Sample Preparation: A small, dry sample of crystalline this compound is finely powdered using a mortar and pestle.[3]

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure dense packing.[4]

-

Instrumentation: The loaded capillary tube is placed in a calibrated melting point apparatus (e.g., Mel-Temp or similar).[5]

-

Initial Determination: A rapid heating rate (10-20 °C per minute) is used to determine an approximate melting range.[4]

-

Accurate Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh sample is then heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.[4]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts are recorded as the melting range.[3]

Caption: Workflow for Melting Point Determination.

Lipophilicity and Solubility

Lipophilicity and aqueous solubility are fundamental properties that significantly influence a drug's pharmacokinetic profile. The octanol-water partition coefficient (logP) is the standard measure of lipophilicity, while aqueous solubility determines the dissolution rate and bioavailability.

The shake-flask method is the gold standard for logP determination, involving the partitioning of the compound between n-octanol and water.[6][7]

Experimental Protocol:

-

Materials: n-Octanol (pre-saturated with water) and water or a suitable buffer solution (pre-saturated with n-octanol).

-

Procedure:

-

A known amount of this compound is dissolved in the aqueous phase.

-

An equal volume of the n-octanol phase is added to a sealed vessel.

-

The mixture is agitated (e.g., on a mechanical shaker) until equilibrium is reached (typically several hours).[1]

-

The mixture is then centrifuged to ensure complete separation of the two phases.[7]

-

Aliquots are carefully collected from both the aqueous and n-octanol phases.

-

-

Quantification: The concentration of the compound in each phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated using the following formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])[8]

Experimental Protocol:

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of water or a relevant buffer in a sealed container.

-

The suspension is agitated at a constant temperature until equilibrium is established (typically 24-48 hours).[9]

-

The solution is then filtered to remove any undissolved solid.[10]

-

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy. This concentration represents the aqueous solubility of the compound at that specific temperature.[11][12]

Caption: Workflows for LogP and Aqueous Solubility Determination.

Structural Elucidation and Verification

A combination of spectroscopic techniques is essential for unequivocally confirming the chemical structure of this compound.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[13] Both ¹H and ¹³C NMR are required for a comprehensive analysis.

Experimental Protocol:

-

Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Complete dissolution is critical for high-resolution spectra.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key expected signals would include those for the aromatic protons, the isopropyl methine protons, and the isopropyl methyl protons. The chemical shifts, integration, and splitting patterns will be indicative of the substitution pattern and the conformation of the diisopropylamide group.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This will show a single peak for each unique carbon atom. The chemical shift of the carbonyl carbon is particularly diagnostic for benzamides.[13]

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14]

Experimental Protocol:

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid sample.

-

Data Acquisition: The spectrum is typically acquired in the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

C=O stretching (Amide I band): ~1680-1630 cm⁻¹[15]

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

-

C-N stretching: ~1400 cm⁻¹

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretching: ~2970-2850 cm⁻¹

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.[16]

Experimental Protocol:

-

Ionization: A suitable ionization technique is chosen, such as Electron Ionization (EI) for detailed fragmentation or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Observations:

-

Molecular Ion Peak: A prominent peak corresponding to the molecular weight of the compound (302.19 g/mol ).

-

Isotopic Pattern: Due to the presence of a bromine atom, the molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with nearly equal intensities (¹⁹Br and ⁸¹Br have natural abundances of approximately 50.7% and 49.3%, respectively).[17][18] This is a key diagnostic feature for bromine-containing compounds.

-

Fragmentation: Common fragmentation pathways for benzamides may include cleavage of the C-N bond and loss of the isopropyl groups.

-

Analytical Method Validation

The trustworthiness of the experimental data generated relies on the validation of the analytical methods used.[19] Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[20] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters include:[21]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Caption: Key Parameters of Analytical Method Validation.

Conclusion

A comprehensive characterization of the physicochemical properties of this compound is paramount for its advancement in any drug discovery and development pipeline. This technical guide provides the necessary framework for this characterization, from establishing foundational data to detailing robust experimental protocols for determining key unknown properties. By adhering to these methodologies and ensuring the validation of all analytical procedures, researchers can generate reliable and reproducible data, forming a solid foundation for further preclinical and clinical evaluation.

References

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

LogP/D - Cambridge MedChem Consulting. Cambridge MedChem Consulting. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

LogP / LogD shake-flask method. Protocols.io. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

Quality Guidelines. International Council for Harmonisation (ICH). [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]

-

ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Determination of Melting Point. Wired Chemist. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. ACS Publications. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Jena Library. [Link]

-

Melting Point. [Link]

-

Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Calculation of Aqueous Solubility of Organic Compounds. [Link]

-

Solubility of Organic Compounds. [Link]

Sources

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. This compound | 951884-15-4 [chemicalbook.com]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 20. scribd.com [scribd.com]

- 21. starodub.nl [starodub.nl]

An In-depth Technical Guide to 2-bromo-5-fluoro-N,N-diisopropylbenzamide (CAS: 951884-15-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-5-fluoro-N,N-diisopropylbenzamide, a halogenated aromatic amide of interest in medicinal chemistry and organic synthesis. This document details the physicochemical properties, outlines robust synthetic protocols, discusses safety considerations, and provides predicted analytical data for this compound. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules. While specific experimental data for the title compound is not widely published, this guide synthesizes information from established chemical principles and data for analogous structures to provide a reliable framework for its laboratory-scale preparation and handling.

Introduction and Physicochemical Properties

This compound is a substituted benzamide featuring a bromine and a fluorine atom on the aromatic ring, and two isopropyl groups on the amide nitrogen. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the context of drug discovery where halogenated motifs are often employed to modulate pharmacokinetic and pharmacodynamic properties.

| Property | Value | Source |

| CAS Number | 951884-15-4 | |

| Molecular Formula | C13H17BrFNO | |

| Molecular Weight | 302.19 g/mol | |

| Appearance | Predicted: White to off-white solid | Inferred from related compounds |

| Solubility | Predicted: Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved from its corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid, via standard amidation reactions. Two reliable and widely practiced methods are presented here: the acyl chloride method and a direct coupling method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Synthesis of the Precursor: 2-bromo-5-fluorobenzoic acid

A common route to 2-bromo-5-fluorobenzoic acid involves the bromination of 5-fluorobenzoic acid.

Caption: Synthesis of 2-bromo-5-fluorobenzoic acid.

Method 1: Acyl Chloride Route

This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with diisopropylamine.

The reaction of 2-bromo-5-fluorobenzoic acid with thionyl chloride (SOCl₂) is a standard and effective method for the preparation of the corresponding acyl chloride.

Caption: Formation of 2-bromo-5-fluorobenzoyl chloride.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-fluorobenzoic acid (1.0 eq).

-

Under a fume hood, add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-bromo-5-fluorobenzoyl chloride is typically used in the next step without further purification.

The crude 2-bromo-5-fluorobenzoyl chloride is then reacted with diisopropylamine to form the final product.

Caption: Synthesis via the acyl chloride route.

Experimental Protocol:

-

Dissolve the crude 2-bromo-5-fluorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of diisopropylamine (1.1-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq) in the same anhydrous solvent.

-

Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Method 2: EDC/HOBt Coupling

This method facilitates the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride.

spectroscopic data (NMR, IR, MS) of 2-bromo-5-fluoro-N,N-diisopropylbenzamide

The most diagnostic peak will be the strong carbonyl (C=O) absorption around 1645 cm⁻¹. [7][8]The absence of N-H stretching bands in the 3400-3200 cm⁻¹ region confirms the tertiary nature of the amide. [9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that serves as a molecular fingerprint. [1][2]

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: For a thermally stable solid, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer. The sample is heated, causing it to vaporize. The gaseous molecules are then bombarded by a beam of high-energy electrons (typically 70 eV). [1]This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation to produce a series of smaller, stable cations.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Data

The molecular formula is C₁₃H₁₇BrFNO. The nominal molecular weight is 301 g/mol for the ⁷⁹Br isotope and 303 g/mol for the ⁸¹Br isotope.

-

Molecular Ion (M⁺•): A prominent molecular ion peak cluster is expected at m/z 301 and m/z 303 . Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), these two peaks will appear in an approximate 1:1 intensity ratio , which is a definitive indicator of a monobrominated compound.

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is common. Loss of an isopropyl radical (•CH(CH₃)₂) would lead to a significant fragment.

-

Amide Bond Cleavage: Cleavage of the bond between the carbonyl carbon and the nitrogen atom.

-

McLafferty Rearrangement is not possible as there are no gamma-hydrogens on the N-alkyl chains.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Major Fragment Ions

| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure / Identity |

| 301 / 303 | [C₁₃H₁₇BrFNO]⁺• (Molecular Ion) |

| 286 / 288 | [M - CH₃]⁺ |

| 258 / 260 | [M - CH(CH₃)₂]⁺ |

| 201 / 203 | [Br(F)C₆H₃CO]⁺ (Benzoyl cation) |

| 173 / 175 | [Br(F)C₆H₃]⁺ |

| 100 | [N(CH(CH₃)₂)₂]⁺ |

Summary and Conclusion

This guide provides a detailed theoretical prediction of the NMR, IR, and MS spectra of this compound. The predicted data, summarized below, offers a comprehensive spectroscopic fingerprint for the identification and structural verification of this compound.

-

¹H NMR: Will show three distinct aromatic signals and characteristic isopropyl septet and doublet signals, potentially showing complexity due to restricted amide bond rotation.

-

¹³C NMR: Will display signals for all 9 unique carbon environments, including the amide carbonyl, and show characteristic C-F coupling patterns.

-

IR: A strong amide C=O stretch around 1645 cm⁻¹ will be the most prominent feature, with no N-H absorptions present.

-

MS: The mass spectrum will be defined by a molecular ion cluster at m/z 301/303 in a 1:1 ratio, and predictable fragment ions resulting from cleavage around the amide functionality.

While this guide is built on established spectroscopic principles and data from analogous structures, it is imperative that these predictions are validated against experimentally acquired data. Researchers utilizing this compound should perform their own analytical characterization to confirm its identity and purity.

References

- Kintek Press. (n.d.). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples.

- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- Research Article. (2021).

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.

- ResearchGate. (n.d.). FT–IR benzamide ( 1 ). [Diagram].

- LCGC International. (2015, April 1).

- Creative Proteomics. (n.d.). Electron Ionization.

- Wikipedia. (n.d.). Electron ionization.

- Research and Reviews. (2024, June 28).

- PPT. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.

- ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent.

- National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook.

- ChemicalBook. (n.d.). Benzamide(55-21-0) IR Spectrum.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Wiley Online Library. (n.d.). Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS.

- IR Absorption Table. (n.d.).

An In-depth Technical Guide to the Solubility of 2-bromo-5-fluoro-N,N-diisopropylbenzamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-5-fluoro-N,N-diisopropylbenzamide, a compound of interest in contemporary drug discovery and development. In the absence of publicly available quantitative solubility data for this specific molecule, this document furnishes a robust theoretical framework for predicting its solubility based on its structural attributes and the known behavior of analogous compounds. Furthermore, a detailed, field-proven experimental protocol is presented, enabling researchers to accurately and reliably determine the thermodynamic solubility of this compound in a range of common organic solvents. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, empowering them to generate the critical solubility data necessary for advancing their research and development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the behavior of a compound throughout the drug development lifecycle. From initial screening and synthesis to formulation and in vivo performance, a thorough understanding of a compound's solubility is paramount. For active pharmaceutical ingredients (APIs), solubility in various media influences reaction kinetics, purification strategies, and the selection of appropriate formulation approaches.[1] Poor solubility can lead to challenges in achieving desired therapeutic concentrations, thereby impacting bioavailability and overall efficacy. Therefore, the early and accurate characterization of a compound's solubility profile is a critical, non-negotiable step in modern pharmaceutical sciences.

This guide focuses on this compound, a substituted benzamide with potential applications in medicinal chemistry. Given the novelty of this compound, there is a conspicuous absence of published solubility data. This guide aims to bridge this knowledge gap by providing a theoretical assessment of its expected solubility and a practical, step-by-step methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. By dissecting the key functional groups and overall architecture of this compound, we can make informed predictions about its behavior in different solvent environments.

Table 1: Physicochemical Properties of this compound

| Property | Value/Prediction | Source/Method |

| CAS Number | 951884-15-4 | [2] |

| Molecular Formula | C₁₃H₁₇BrFNO | [2] |

| Molecular Weight | 302.18 g/mol | Calculated |

| Melting Point | Not available. Expected to be a solid at room temperature. | N/A |

| Predicted logP | ~3.5 - 4.5 | Estimation based on structural analogs and computational models. |

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The structure of this compound reveals both polar and non-polar characteristics that will govern its interactions with various solvents:

-

Polar Amide Group: The tertiary amide functionality (-CON(iPr)₂) is a key polar feature, capable of acting as a hydrogen bond acceptor. This will contribute to its solubility in polar solvents.

-

Halogenated Aromatic Ring: The benzene ring substituted with bromine and fluorine atoms is largely non-polar and lipophilic. This will enhance its solubility in non-polar and moderately polar organic solvents.

-

Diisopropyl Groups: The two isopropyl groups on the nitrogen atom are bulky and non-polar, further increasing the lipophilicity of the molecule.

Based on these structural attributes, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as in chlorinated solvents like dichloromethane and chloroform.

-

Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol. The bulky diisopropyl groups may slightly hinder solvation by these hydrogen-bond-donating solvents compared to a less substituted amide.

-

Low Solubility: Predicted in non-polar aliphatic hydrocarbons like hexane and heptane.

-

Very Low to Insoluble: Expected in aqueous media due to the significant lipophilic character of the molecule.

The following diagram illustrates the key structural features of this compound and their influence on its predicted solubility.

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[4][5] The following protocol provides a detailed procedure for applying this method to this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the workflow for the shake-flask solubility determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. An excess is confirmed when undissolved solid remains at the end of the experiment.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a constant temperature environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter an aliquot of the supernatant through a 0.22 µm syringe filter.[1] This step must be performed carefully to avoid any temperature fluctuations.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase of the HPLC method).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

HPLC Method for Quantification

A robust and reliable analytical method is crucial for accurate solubility determination. A reversed-phase HPLC method with UV detection is well-suited for the analysis of benzamide derivatives.[7][8]

Table 2: Recommended HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

Method Validation: The HPLC method should be validated for linearity, accuracy, and precision according to established guidelines (e.g., ICH) to ensure the reliability of the quantification.[7]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 3: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | <0.1 | <0.0003 |

| Toluene | 2.4 | 5-10 | 0.017-0.033 |

| Dichloromethane | 3.1 | >50 | >0.165 |

| Ethyl Acetate | 4.4 | 20-30 | 0.066-0.099 |

| Acetonitrile | 5.8 | 15-25 | 0.050-0.083 |

| Ethanol | 4.3 | 10-20 | 0.033-0.066 |

| Methanol | 5.1 | 10-15 | 0.033-0.050 |

| Dimethylformamide (DMF) | 6.4 | >100 | >0.331 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental data should be populated here.

Conclusion

While direct, published solubility data for this compound is currently unavailable, this technical guide provides a comprehensive framework for both predicting and experimentally determining this critical physicochemical property. The theoretical analysis, based on the compound's molecular structure, suggests moderate to high solubility in a range of common organic solvents, with limited aqueous solubility. The detailed shake-flask protocol and recommended HPLC method offer a robust and reliable pathway for researchers to generate the precise, high-quality solubility data required for informed decision-making in drug discovery and development. By following the methodologies outlined in this guide, scientists can effectively characterize the solubility profile of this compound, thereby accelerating its potential progression as a valuable chemical entity.

References

-

ChemWhat. (n.d.). This compound CAS#: 951884-15-4. [Link]

-

Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11. [Link]

-

Papanastasiou, I., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 172, 191-209. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Versatility of the Benzamide Scaffold: A Technical Guide to its Applications in Medicinal Chemistry

Introduction: The Benzamide Moiety as a Privileged Structure in Drug Discovery

The benzamide scaffold, characterized by a benzene ring directly attached to an amide functional group, represents a cornerstone in the field of medicinal chemistry.[1] Its remarkable versatility, arising from the capacity for diverse substitutions on both the aromatic ring and the amide nitrogen, has led to the development of a wide spectrum of therapeutic agents.[2][3] This inherent adaptability allows for the fine-tuning of a molecule's physicochemical properties and its interaction with various biological targets, making the benzamide a truly privileged structure in drug discovery.[4] This technical guide provides an in-depth exploration of the potential applications of substituted benzamides, delving into their roles as antipsychotics, antiemetics, gastroprokinetics, and anticancer agents. We will examine the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers and drug development professionals in their pursuit of novel therapeutics based on this enduring scaffold.

Substituted Benzamides as Modulators of Dopaminergic and Serotonergic Systems

A significant class of substituted benzamides exerts its therapeutic effects by modulating dopamine and serotonin receptors, key players in neurotransmission.[5][6] Dysregulation of these systems is implicated in a range of psychiatric and neurological disorders.

Mechanism of Action: Antagonism of Dopamine D2 and Serotonin 5-HT3 Receptors

Many substituted benzamides function as potent antagonists of the dopamine D2 receptor.[7][8] The D2 receptor, a G-protein coupled receptor (GPCR), is a primary target for antipsychotic medications.[8] Antagonism of this receptor in the mesolimbic pathway is believed to be responsible for the amelioration of the positive symptoms of schizophrenia.[9]

Certain benzamides also exhibit affinity for serotonin receptors, particularly the 5-HT3 and 5-HT4 subtypes.[10][11] The 5-HT3 receptor is a ligand-gated ion channel, and its antagonism is the primary mechanism of action for many antiemetic drugs.[10][12] By blocking the action of serotonin at these receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract, these agents effectively suppress nausea and vomiting.[13]

The dual antagonism of D2 and 5-HT2 receptors is a hallmark of some atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects.[14]

Signaling Pathway of Dopamine D2 Receptor Antagonism

Caption: Dopamine D2 receptor antagonism by substituted benzamides.

Structure-Activity Relationships (SAR)

The pharmacological profile of substituted benzamides is highly dependent on the nature and position of substituents on the benzamide core. For instance, in the context of antipsychotic activity, specific substitutions on the aromatic ring and the nature of the aminoalkyl side chain are critical for optimal D2 and 5-HT2 receptor affinity.[14] Similarly, for prokinetic agents, modifications to the benzoyl group can significantly influence their activity.[15]

Key Therapeutic Applications

-

Antipsychotics: Compounds like sulpiride and amisulpride are atypical antipsychotics used in the treatment of schizophrenia.[16] Their clinical efficacy is attributed to their selective antagonism of D2/D3 dopamine receptors.[9]

-

Antiemetics and Gastroprokinetics: Metoclopramide is a widely used antiemetic and prokinetic agent.[17] Its antiemetic effects stem from D2 receptor antagonism in the chemoreceptor trigger zone, while its prokinetic activity is mediated through 5-HT4 receptor agonism and D2 receptor antagonism in the upper gastrointestinal tract.[10][13] Cisapride, another benzamide derivative, acts as a serotonin 5-HT4 receptor agonist to enhance gastrointestinal motility.[18]

Quantitative Data Summary: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of representative substituted benzamides for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Serotonin 5-HT7 (Ki, nM) | Reference(s) |

| Amisulpride (S-enantiomer) | 1 | >1000 | ~30 | [6][19] |

| Amisulpride (R-enantiomer) | ~40 | >1000 | ~1 | [6][19] |

| Sulpiride | 8.2 | >1300 | >80000 | [20] |

| Metoclopramide | ~20-50 | - | - | [21] |

Substituted Benzamides in Oncology: Targeting Histone Deacetylases

In recent years, the benzamide scaffold has emerged as a promising framework for the development of anticancer agents, particularly as inhibitors of histone deacetylases (HDACs).[4] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[22] Their dysregulation is a common feature in many cancers, making them an attractive target for therapeutic intervention.[23]

Mechanism of Action: Inhibition of HDACs and Induction of Apoptosis

Benzamide-based HDAC inhibitors typically function by chelating the zinc ion present in the active site of the enzyme, thereby blocking its catalytic activity.[21][24] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.[22] The downstream effects of HDAC inhibition are multifaceted and include cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis.[22][25] Some novel N-methyl-2-(phenylamino)benzamide derivatives have shown promise as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), further highlighting the diverse anticancer mechanisms of this class of compounds.[26][27]

Signaling Pathway of HDAC Inhibition

Caption: A typical workflow for the synthesis of N-substituted benzamides.

Materials:

-

Substituted Benzoyl Chloride (1.0 eq)

-

Primary or Secondary Amine (1.0-1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 eq) [11]* Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [11]* Deionized Water

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. [2]2. Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. [11]3. Addition of Acyl Chloride: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes. [11]4. Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. [2]5. Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [11]6. Work-up: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. [11]8. Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure N-substituted benzamide. [2]

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of a substituted benzamide against a specific HDAC isoform. [28][29] Materials:

-

Purified recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer solution (e.g., containing trypsin and a fluorescence releasing agent)

-

Test compound (substituted benzamide) dissolved in DMSO

-

Trichostatin A (TSA) as a positive control inhibitor

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and the positive control (TSA) in HDAC assay buffer.

-

Reaction Setup: To the wells of a 96-well plate, add the HDAC assay buffer, the diluted HDAC enzyme, and the test compound or control at various concentrations.

-

Initiation of Reaction: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate at room temperature for 15-30 minutes.

-

Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The substituted benzamide scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of therapeutic agents. Its continued exploration in medicinal chemistry is driven by the potential to fine-tune pharmacological activity through synthetic modifications. Future research will likely focus on the design of more selective and potent benzamide derivatives with improved pharmacokinetic and safety profiles. The development of isoform-selective HDAC inhibitors and multi-target ligands represents exciting avenues for future investigation. The robust synthetic methodologies and biological evaluation techniques outlined in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of benzamide-based therapeutics.

References

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of N-Substituted Amides via Reaction of 2- (Trtrifluoromethyl)benzoyl Chloride with Primary Amines.

- Benchchem. (n.d.). The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals.

- Lee, T. K., Ravindranathan, P., Sonavane, R., et al. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 24(15), 2783.

- Suzuki, T., et al. (2000). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 43(1), 115-122.

- ResearchGate. (n.d.). Mechanism of action of histone deacetylase (HDAC) inhibitor.

- National Center for Biotechnology Information. (n.d.). Inhibition of Histone Deacetylases.

- Gediya, L. K., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).

- Puech, A., et al. (1982). Pharmacological classification of benzamides. Encephale, 8(2), 221-233.

- Li, Y., et al. (2023). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. European Journal of Medicinal Chemistry, 258, 115598.

- Sanner, M. A., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(1), 275-285.

- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Histone Deacetylase Activity Assay for HDAC2-IN-2.

- Wang, D., et al. (2018). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 23(11), 2829.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Pharmaceutical Sciences & Research, 8(11), 1264-1275.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).

- National Center for Biotechnology Information. (n.d.). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.

- National Center for Biotechnology Information. (n.d.). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).

- Wagner, F. F., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 11(10), 1945-1952.

- Quigley, E. M. (2011). Prokinetics in the Management of Functional Gastrointestinal Disorders. Journal of neurogastroenterology and motility, 17(1), 33-40.

- Kato, S., et al. (1990). Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of medicinal chemistry, 33(5), 1406-1413.

- Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. (2019). ACS Omega.

- National Center for Biotechnology Information. (n.d.). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzamides.

- Sharma, P. (2023). The Ultimate Guide to Antiemetic Drugs. Pharmacology Mentor.

- Lee, T. K., Ravindranathan, P., Sonavane, R., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. University of Texas Southwestern Medical Center.

- Pharmaguideline. (n.d.). Benzamides: Sulpiride.

- National Center for Biotechnology Information. (n.d.). The Pharmacological and Clinical Roles of Antiemetics: A Narrative Review.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. (2019).

- Google Patents. (n.d.). CN119039171B - A method for industrial production of metoclopramide hydrochloride.

- Benchchem. (n.d.). Dual-Inhibitor N-methyl-2-(phenylamino)benzamide Derivatives Show Promise in Cancer Therapy.

- QIAGEN GeneGlobe. (n.d.). Serotonin Receptor Signaling.

- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....

- EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).

- JSciMed Central. (2017). A Template for Drug Discovery - Metoclopramide.

- ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines.

- R&D Systems. (n.d.). Dopamine D2-Like Receptor Family Signaling Pathways.

- National Center for Biotechnology Information. (n.d.). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights.

- Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1779-1784.

- Wikipedia. (n.d.). 5-HT3 receptor.

- Deranged Physiology. (2022). Classification of antiemetics.

- Stanley, M., & Rotrosen, J. (Eds.). (1982). The Benzamides: pharmacology, neurobiology, and clinical aspects. Raven Press.

- Benchchem. (n.d.). The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Derivatives.

- Benchchem. (n.d.). Dual-Inhibitor N-methyl-2-(phenylamino)benzamide Derivatives Show Promise in Cancer Therapy.

- ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.

- ResearchGate. (n.d.). Structures of benzamide drugs (only the racemic form of each drug is shown).

- Wikipedia. (n.d.). Dopamine receptor.

- Lowe, J. A., 3rd, et al. (1994). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of medicinal chemistry, 37(17), 2831-2839.

- Sanner, M. A., et al. (1992). Cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists: potential atypical antipsychotic agents. Journal of medicinal chemistry, 35(24), 4592-4601.

- Google Patents. (n.d.). EP1586313A1 - Pharmaceutical composition with metoclopramide and process for its preparation.

- National Center for Biotechnology Information. (n.d.). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jscimedcentral.com [jscimedcentral.com]

- 18. researchgate.net [researchgate.net]

- 19. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 26. US4250110A - Method of preparing metoclopramide - Google Patents [patents.google.com]

- 27. bmglabtech.com [bmglabtech.com]

- 28. resources.novusbio.com [resources.novusbio.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

Structural Analysis of 2-bromo-5-fluoro-N,N-diisopropylbenzamide: A Technical Guide

This technical guide provides a comprehensive structural analysis of 2-bromo-5-fluoro-N,N-diisopropylbenzamide, a compound of interest for researchers, scientists, and professionals in drug development. The guide delves into the synthesis, conformational intricacies, and spectroscopic characterization of this molecule, offering field-proven insights and detailed experimental protocols.

Introduction

This compound belongs to the class of N,N-disubstituted benzamides, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. The strategic placement of a bromine atom at the ortho position and a fluorine atom at the meta position to the amide functionality, combined with the sterically demanding diisopropylamino group, imparts unique electronic and conformational properties to the molecule. These features can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. A thorough understanding of its three-dimensional structure and spectroscopic fingerprint is therefore paramount for its rational application in drug discovery and development.

Molecular Structure and Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotational barriers around the C(aryl)-C(O) and C(O)-N bonds. The presence of the bulky ortho-bromo substituent and the two isopropyl groups on the nitrogen atom introduces significant steric hindrance, which in turn governs the preferred spatial arrangement of the molecule.

Rotational Isomerism

Rotation around the C(O)-N amide bond in tertiary amides is known to be restricted due to the partial double bond character arising from resonance. This can lead to the existence of rotational isomers (rotamers). Furthermore, the steric clash between the ortho-bromo substituent and the carbonyl oxygen, as well as the N-isopropyl groups, forces the amide group to twist out of the plane of the benzene ring. This dihedral angle is a critical determinant of the molecule's overall shape and its ability to interact with biological targets. Computational studies and experimental data from related ortho-substituted N,N-dialkylbenzamides suggest that this torsion angle is significant, leading to a non-planar ground state conformation.

Diagram: Conformational Dynamics of this compound

Caption: Key factors influencing the conformation of the title compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the amidation of 2-bromo-5-fluorobenzoic acid. Given the steric hindrance of diisopropylamine, the choice of coupling reagent is critical for achieving a high yield.

Synthesis Protocol

Reaction: Amide coupling of 2-bromo-5-fluorobenzoic acid and diisopropylamine.

Materials:

-

2-bromo-5-fluorobenzoic acid

-

Diisopropylamine

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or an alternative coupling reagent suitable for hindered amines

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add BOP reagent (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add diisopropylamine (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Diagram: Synthetic Workflow

Caption: A typical synthetic workflow for the target molecule.

Spectroscopic Analysis

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. Below is a predictive analysis based on the known effects of the substituents and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-7.6 ppm): Three signals corresponding to the protons on the benzene ring. The coupling patterns will be complex due to 1H-1H and 1H-19F couplings.

-

Isopropyl Methine Protons (δ ~3.5 ppm): A broad signal, likely a septet, for the two methine (CH) protons of the isopropyl groups. Broadening may occur due to restricted rotation around the C(O)-N bond.

-

Isopropyl Methyl Protons (δ ~1.2-1.5 ppm): One or two doublets for the twelve methyl (CH3) protons. The potential for two distinct signals for the methyl groups arises from their diastereotopic nature due to the non-planar conformation and restricted bond rotation.

13C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (δ ~168 ppm): A single resonance for the amide carbonyl carbon.

-

Aromatic Carbons (δ 115-140 ppm): Six signals for the aromatic carbons, with their chemical shifts influenced by the bromo and fluoro substituents. The carbon atoms directly bonded to fluorine will exhibit C-F coupling.

-

Isopropyl Methine Carbons (δ ~47 ppm): A signal for the two equivalent methine carbons.

-

Isopropyl Methyl Carbons (δ ~20 ppm): One or two signals for the four equivalent methyl carbons.

| Predicted 1H NMR Data | |

| Chemical Shift (ppm) | Assignment |

| 7.0 - 7.6 | Aromatic Protons (3H, multiplet) |

| ~3.5 | Isopropyl CH (2H, broad septet) |

| ~1.2 - 1.5 | Isopropyl CH3 (12H, doublet(s)) |

| Predicted 13C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O |

| 115 - 140 | Aromatic Carbons |

| ~47 | Isopropyl CH |

| ~20 | Isopropyl CH3 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band around 1630-1660 cm-1, characteristic of a tertiary amide.

-

C-N Stretch: An absorption in the region of 1250-1350 cm-1.

-

Aromatic C=C Stretches: Bands in the 1450-1600 cm-1 region.

-

C-H Stretches: Absorptions just below 3000 cm-1 for the sp3 C-H bonds of the isopropyl groups and just above 3000 cm-1 for the aromatic C-H bonds.

-

C-Br and C-F Stretches: These will appear in the fingerprint region (below 1200 cm-1).

| Characteristic IR Absorption Bands | |

| Wavenumber (cm-1) | Assignment |

| 1630 - 1660 | C=O (Amide I) |

| 1450 - 1600 | Aromatic C=C |

| 2850 - 3000 | C-H (aliphatic) |

| 3000 - 3100 | C-H (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M+): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by 2 m/z units.

-

Fragmentation: Common fragmentation pathways for N,N-dialkylbenzamides include cleavage of the C(O)-N bond and loss of the isopropyl groups. The presence of the bromine atom will be a useful marker in identifying bromine-containing fragments due to its isotopic signature.

Conclusion

The structural analysis of this compound reveals a molecule with significant conformational constraints imposed by its ortho-bromo and N,N-diisopropyl substituents. These steric factors lead to a non-planar structure with restricted bond rotations, which are key determinants of its physicochemical and biological properties. The synthesis of this compound requires careful selection of coupling reagents to overcome the steric hindrance of the secondary amine. Its structure can be unequivocally confirmed by a combination of NMR, IR, and mass spectrometry, with each technique providing complementary information. This in-depth understanding of its structural features is essential for its effective utilization in the design and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

-

Gassman, P. G., & Guggenheim, T. L. (1982). Rotational barriers in N,N-dialkyl-o-toluamides. The Journal of Organic Chemistry, 47(16), 3023-3026. [Link]

starting materials for 2-bromo-5-fluoro-N,N-diisopropylbenzamide synthesis

An In-Depth Technical Guide to the Synthesis of 2-bromo-5-fluoro-N,N-diisopropylbenzamide: Starting Materials and Strategic Execution

Introduction